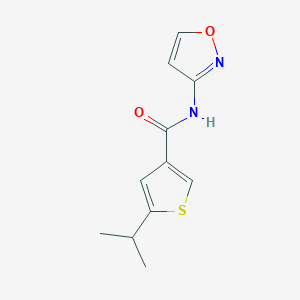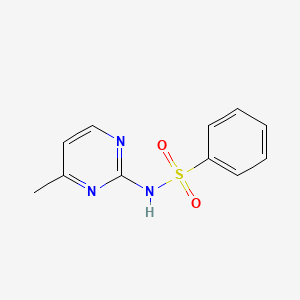![molecular formula C18H15Cl2N3O2 B4620032 1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620032.png)
1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves various chemical processes and techniques. Kumara et al. (2018) and McLaughlin et al. (2016) describe the synthesis of novel pyrazole derivatives characterized by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies. These processes involve cyclocondensation reactions, and the use of specific catalysts to optimize yields and selectivity (Kumara et al., 2018); (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through single crystal X-ray diffraction studies. These studies reveal the conformation of the molecules and the interactions that stabilize their structure. Kumarasinghe et al. (2009) and Prabhuswamy et al. (2016) detail the crystallographic studies that highlight the intermolecular hydrogen bonding and π-π stacking interactions stabilizing the molecular structures (Kumarasinghe et al., 2009); (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that highlight their reactivity and potential applications. Shim et al. (2002) discuss the molecular interaction and binding analyses of similar compounds with receptors, providing insights into their reactivity and interaction mechanisms (Shim et al., 2002).
Physical Properties Analysis
The physical properties, such as thermal stability and solubility, are crucial for understanding the behavior of these compounds under different conditions. The studies by Kumara et al. (2018) and Murineddu et al. (2006) provide valuable data on the thermal stability and solubility of pyrazole derivatives, important for their practical applications (Kumara et al., 2018); (Murineddu et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, such as reactivity with different chemical agents and potential for modifications, are key to their utility in various fields. Singh et al. (2009) and Yadav et al. (2021) discuss the reactivity of similar compounds, emphasizing their potential for further chemical modifications and applications (Singh et al., 2009); (Yadav et al., 2021).
Scientific Research Applications
Chlorophenols and Their Implications
Chlorophenols (CP) are significant as they are precursors to dioxins in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). Studies have shown that CP are products of incomplete combustion and may generate through several pathways, including oxidative conversion or hydrolysis of chlorobenzene and decomposition or oxidation combined with chlorination of selected PAH. This understanding is crucial for environmental monitoring and developing strategies to minimize dioxin formation in incineration processes (Peng et al., 2016).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole moieties play a vital role in the synthesis of biologically active compounds, demonstrating a wide range of activities such as anticancer, analgesic, and anti-inflammatory effects. The significance of these heterocycles in medicinal chemistry is underscored by their use as key templates for drug development. The synthesis of pyrazole appended heterocyclic skeletons involves various conditions, providing valuable information for designing more active biological agents (Dar & Shamsuzzaman, 2015).
Environmental Persistence and Toxicity
The environmental persistence and potential toxicity of chlorinated dibenzo-p-dioxins, dibenzofurans, and related compounds have been extensively studied. These compounds, including various chlorophenol derivatives, have been identified in different environmental matrices, indicating their widespread distribution and the importance of understanding their fate and impact. Research has focused on their formation mechanisms, chlorination, dechlorination, and destruction pathways, providing insights into managing and mitigating their environmental presence (Altarawneh et al., 2009).
properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-N-(3-methylphenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-12-4-2-5-13(10-12)21-18(24)16-8-9-23(22-16)11-25-17-14(19)6-3-7-15(17)20/h2-10H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLNOMOCMFOLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)
![2-(2-chloro-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4619975.png)
![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)
![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)
![methyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate dihydrochloride](/img/structure/B4620018.png)
![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6-methyl-1H-benzimidazole](/img/structure/B4620021.png)


![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![2-{4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4620055.png)